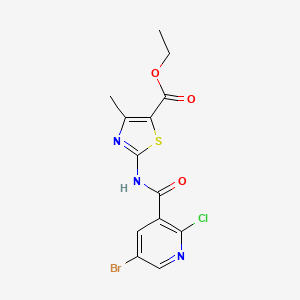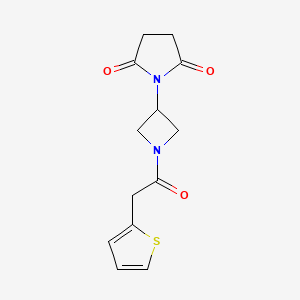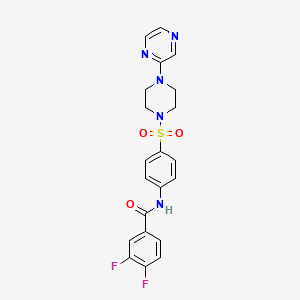
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. This compound is a thiazole derivative that has shown promising results in various preclinical studies, making it a potential candidate for further research and development.
作用机制
The exact mechanism of action of Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it has been reported to exert its effects by inhibiting certain enzymes and proteins that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity against various pathogens.
实验室实验的优点和局限性
One of the main advantages of Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate is its potential as a lead compound for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for the research and development of Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential use of the compound in combination with other drugs for the treatment of various diseases.
4. Studies to evaluate the safety and toxicity of the compound in vivo.
5. Development of new derivatives of the compound with improved pharmacological properties.
Conclusion:
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate has shown promising results in various preclinical studies, making it a potential candidate for further research and development. Its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases, make it an attractive compound for drug discovery and development. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity in vivo.
合成方法
The synthesis of Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 2-amino-5-bromo-3-chloropyridine with 2-bromoacetic acid ethyl ester, followed by the reaction of the resulting intermediate with 2-aminothiazole-4-carboxylic acid. The final product is obtained after purification and isolation steps.
科学研究应用
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate has shown promising results in various preclinical studies, making it a potential candidate for further research and development. It has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
属性
IUPAC Name |
ethyl 2-[(5-bromo-2-chloropyridine-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O3S/c1-3-21-12(20)9-6(2)17-13(22-9)18-11(19)8-4-7(14)5-16-10(8)15/h4-5H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYOMJMDJDPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N=CC(=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2799237.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2799250.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)



![(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B2799255.png)
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799256.png)

